molecular formula C10H14O3 B1531181 (+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione CAS No. 1192178-33-8

(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione

Cat. No.: B1531181
CAS No.: 1192178-33-8
M. Wt: 182.22 g/mol
InChI Key: CAYWOGVLFCOLCK-VHSXEESVSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione” are not available, there are studies on the synthesis of similar bicyclo[3.3.1]nonane derivatives . These studies could potentially provide insights into the synthesis of “this compound”.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis of Steroid Analogs

A study describes the conversion of trans-1,6-dimethylbicyclo[4.3.0]nonane-2,7-dione into trans-1,6-dimethyl-2-methylenebicyclo[4.3.0]nonane-3,7-dione, leading to the efficient synthesis of (±)-3-methoxy-14-methyl-14α-estra-1,3,5(10)-trien-17-one, showcasing the molecule's role in creating steroid analogs (Bull & Bischofberger, 1983).

Transformations of Bicyclo[4.3.0]nonanes

Another research highlights the hydroboration of derivatives of 6-methylbicyclo[4.3.0]non-1-en-7-one and subsequent transformations, indicating the compound's utility in generating novel chemical structures (Baggaley, Brooks, Green, & Redman, 1971).

Dithiocarboxylation Reactions

The reactivity of cis-bicyclo[3.3.0]octane-3,7-diones with carbon disulfide under basic conditions to produce racemic mixtures of 2-dialkylthio-methylene compounds demonstrates the molecule's versatility in dithiocarboxylation reactions (Dölling, Siebel, Biedermann, & Hartung, 1996).

Intramolecular Reductive Coupling

Research on the reduction of cis-4 a-methyl-1,2,4a,7,8,8 a-hexahydronaphthalene-2,7-dione resulting in 6-hydroxy-3-methyltetracyclo[4.4.0.02,4.03,8]decan-10-one via intramolecular hydrodimerization/aldol reaction sequence highlights a specific application in synthesizing complex cyclic compounds (Margaretha & Tissot, 1982).

Preparation of Steroid Intermediates

The preparation of key intermediates for the synthesis of steroid analogs from (±)-6-methyl-trans-bicyclo[4.3.0]nonane-3,7-dione showcases the compound's role in steroid chemistry (Humphreys, Newall, Paskins, & Phillipps, 1978).

Safety and Hazards

Safety and hazard information for “(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione” is not provided in the search results .

Properties

IUPAC Name

(3aR,7aS)-7a-hydroxy-3a-methyl-3,5,6,7-tetrahydro-2H-indene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-9-6-4-8(12)10(9,13)5-2-3-7(9)11/h13H,2-6H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYWOGVLFCOLCK-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C1(CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(=O)[C@@]1(CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679192
Record name (3aR,7aS)-7a-Hydroxy-3a-methylhexahydro-1H-indene-1,4(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192178-33-8
Record name (3aR,7aS)-7a-Hydroxy-3a-methylhexahydro-1H-indene-1,4(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione
Reactant of Route 2
(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione
Reactant of Route 3
(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione
Reactant of Route 4
(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione
Reactant of Route 5
(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione
Reactant of Route 6
(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione

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